2-amino-N'-hydroxybutanimidamide

Description

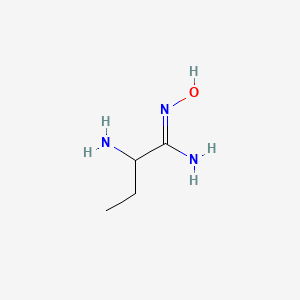

2-Amino-N'-hydroxybutanimidamide is a substituted amidine derivative characterized by a butanimidamide backbone with an amino group at position 2 and a hydroxylamine group at the N'-position. Key functional groups include the amidine (-C(=NH)-NH-) moiety and the hydroxylamine (-NH-OH) substituent, which are critical for reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C4H11N3O |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2-amino-N'-hydroxybutanimidamide |

InChI |

InChI=1S/C4H11N3O/c1-2-3(5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7) |

InChI Key |

YGGDZWDHUYCJOV-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(/C(=N/O)/N)N |

Canonical SMILES |

CCC(C(=NO)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxybutanimidamide typically involves the reaction of butanimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 2-amino-N’-hydroxybutanimidamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2-amino-N’-hydroxybutanimidamide.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N’-hydroxybutanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

2-(Diethylamino)-N′-hydroxyethanimidamide

N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Structure: Features a chlorophenyl group and a benzencarboximidamide backbone, lacking the amino substituent .

- Key Properties: Molecular weight: 246.69 g/mol. The electron-withdrawing chlorine atom may reduce nucleophilicity compared to 2-amino-N'-hydroxybutanimidamide.

- Applications: Potential use in antioxidant or antimicrobial agents due to hydroxamic acid-like reactivity .

Hydroxyureido and Hydroxamic Acid Derivatives

Table 1: Comparative Data for this compound and Analogs

Biological Activity

2-Amino-N'-hydroxybutanimidamide is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C4H11N3O

- Molecular Weight: 117.15 g/mol

- IUPAC Name: this compound

- Structural Representation:

- InChI Key: YGGDZWDHUYCJOV-UHFFFAOYSA-N

- SMILES: CCC(C(=NO)N)N

These properties indicate that this compound contains functional groups that may interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating metabolic processes within cells.

Key Mechanisms Identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents against metabolic disorders.

- Ligand Activity: It has been studied as a ligand in biochemical assays, indicating its role in binding interactions that are essential for various biochemical processes.

Antidiabetic Effects

Recent investigations into natural compounds have highlighted the importance of inhibiting enzymes like α-amylase and α-glucosidase to manage blood glucose levels. While direct studies on this compound's antidiabetic effects are scarce, its structural features may allow it to partake in similar inhibitory mechanisms .

Case Studies and Research Findings

Several research initiatives have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Activity: A review highlighted the efficacy of various hydroxylamine derivatives against resistant bacterial strains, suggesting a potential application for this compound in combating antibiotic resistance .

- Inhibition Assays: In vitro assays have been developed to evaluate the inhibition of key enzymes involved in glucose metabolism. These assays provide a framework for assessing the potential antidiabetic activity of similar compounds .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Amino-N-hydroxyacetamidine | C4H10N4O | Potential enzyme inhibitor |

| 2-Amino-N-hydroxypropanimidamide | C4H10N4O | Antimicrobial properties |

| 2-Amino-N-hydroxyvalerimidamide | C5H12N4O | Enzyme inhibition and metabolic modulation |

This table illustrates how variations in structure can influence biological activity, emphasizing the need for further research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.